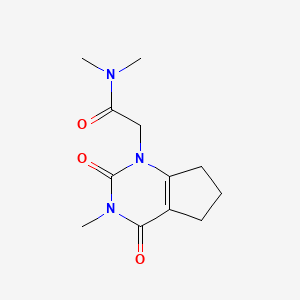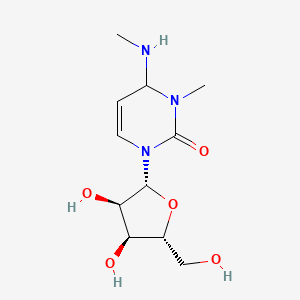
N,3-Dimethyl-3,4-dihydrocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Dimethyl-3,4-dihydrocytidine is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification of the cytidine structure by adding methyl groups at the N and 3 positions results in this compound, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the reaction of cytidine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in alcohol or ether solvents.
Substitution: Nucleophiles such as halides or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds. Substitution reactions result in the formation of various substituted nucleoside analogs.
Scientific Research Applications
N,3-Dimethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating gene expression and RNA function.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-3,4-dihydrocytidine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The methyl groups may hinder the proper base pairing and replication processes, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The compound may also interact with specific enzymes and molecular pathways involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound of N,3-Dimethyl-3,4-dihydrocytidine, lacking the methyl modifications.
5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike other methylated cytidine analogs, the dual methylation at the N and 3 positions provides a unique steric and electronic environment that can influence its interactions with biological molecules and its overall stability.
Properties
CAS No. |
52980-85-5 |
|---|---|
Molecular Formula |
C11H19N3O5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-(methylamino)-4H-pyrimidin-2-one |
InChI |
InChI=1S/C11H19N3O5/c1-12-7-3-4-14(11(18)13(7)2)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,12,15-17H,5H2,1-2H3/t6-,7?,8-,9-,10-/m1/s1 |
InChI Key |
UGMOZCNKWJTKFJ-HXURKHJASA-N |
Isomeric SMILES |
CNC1C=CN(C(=O)N1C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CNC1C=CN(C(=O)N1C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


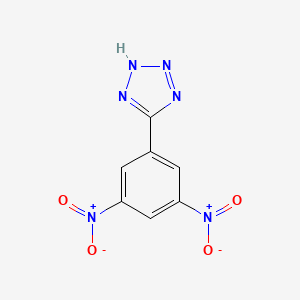
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)

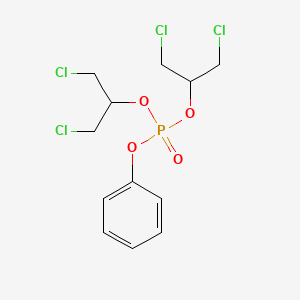
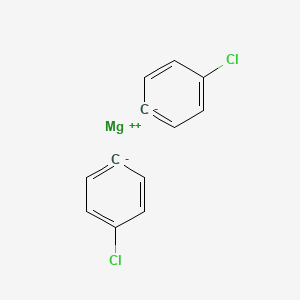
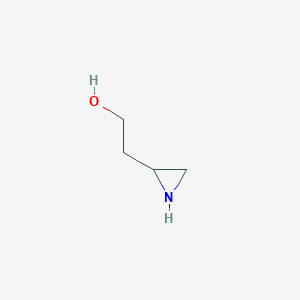
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)



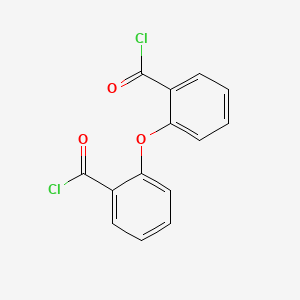
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
